molecular formula C20H15N3OS B2855976 N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide CAS No. 392243-46-8

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B2855976
CAS No.: 392243-46-8
M. Wt: 345.42
InChI Key: DVOQIYBZWQLSIY-UHFFFAOYSA-N
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Description

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by its unique chemical structure, which includes a naphthalene ring attached to a thiadiazole ring substituted with a 2-methylphenyl group.

Mechanism of Action

Mode of Action

According to a study , naphthamide derivatives, which include the compound , have been found to inhibit monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. The most potent compounds were found to be competitive and reversible MAO inhibitors . This suggests that the compound might interact with its targets by binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the enzyme’s activity.

Pharmacokinetics

One study mentions that lipophilicity can have a great impact on target and off-target interactions, suggesting that the compound’s lipophilicity could influence its bioavailability and distribution within the body.

Preparation Methods

The synthesis of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common synthetic route includes the following steps:

  • Formation of the Thiadiazole Core: : The thiadiazole ring is usually synthesized through the cyclization of thiosemicarbazide derivatives with appropriate carboxylic acid chlorides or anhydrides.

  • Introduction of the 2-Methylphenyl Group: : The 2-methylphenyl group is introduced through a substitution reaction, often using a Friedel-Crafts acylation reaction.

  • Attachment of the Naphthalene-1-carboxamide Group: : The final step involves the coupling of the thiadiazole core with the naphthalene-1-carboxamide moiety, typically using coupling agents like carbodiimides or peptide coupling reagents.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Substitution reactions can involve the replacement of functional groups on the thiadiazole or naphthalene rings using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used.

Scientific Research Applications

This compound has a range of scientific research applications across various fields:

  • Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.

  • Biology: : The compound exhibits biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

  • Medicine: : Its potential therapeutic applications include the treatment of infections, inflammation, and certain types of cancer.

  • Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Comparison with Similar Compounds

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide can be compared with other similar compounds, such as:

  • Thiadiazole Derivatives: : Other thiadiazole derivatives with different substituents on the ring structure.

  • Naphthalene-1-carboxamide Derivatives: : Compounds with variations in the naphthalene ring or the carboxamide group.

  • Indole Derivatives: : Compounds containing the indole nucleus, which also exhibit diverse biological activities.

Biological Activity

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a thiadiazole ring and a naphthalene moiety, which are known for their diverse pharmacological properties. The following sections explore the biological activity of this compound, including its anticancer effects, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of thiadiazole derivatives, including this compound. These compounds have been evaluated against various cancer cell lines, showcasing significant cytotoxic effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundHeLa0.95
Prototype Compound 5dHeLa0.37
Prototype Compound 5gHeLa0.73

The above table illustrates that the compound exhibits promising activity against HeLa cells with an IC50 value of 0.95 µM. This is comparable to other derivatives that have shown even lower IC50 values.

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : Flow cytometry analyses have demonstrated that this compound can significantly induce apoptotic cell death in cancer cells.
  • Cell Cycle Arrest : The compound has been shown to block the cell cycle at the sub-G1 phase, indicating its potential to inhibit cancer cell proliferation effectively.

In silico studies also suggest that the compound may interact with key molecular targets involved in cancer progression, such as vascular endothelial growth factor receptor (VEGFR) pathways .

Synthesis and Evaluation

A study focused on synthesizing a series of thiadiazole derivatives, including the target compound, evaluated their biological activities against various human cancer cell lines. The results indicated that compounds with similar structural motifs exhibited enhanced anticancer properties compared to traditional chemotherapeutics like cisplatin .

Comparative Studies

Comparative studies have been conducted on various thiadiazole derivatives to assess their biological activities. For instance, research has shown that substituents on the thiadiazole ring can significantly influence the anticancer activity of these compounds .

Table 2: Comparison of Thiadiazole Derivatives

Compound NameActivity TypeIC50 (µM)
This compoundAnticancer0.95
5-(Thiophen-2-yl)-1,3,4-thiadiazoleAntitumor4.37
SorafenibReference Drug7.91

This comparative analysis highlights the efficacy of this compound as a potent anticancer agent.

Properties

IUPAC Name

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c1-13-7-2-4-10-15(13)19-22-23-20(25-19)21-18(24)17-12-6-9-14-8-3-5-11-16(14)17/h2-12H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOQIYBZWQLSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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